molecular formula C12H14ClN3O2 B2481487 2-(Quinazolin-4-ylamino)-butyric acid hydrochloride CAS No. 1030280-69-3

2-(Quinazolin-4-ylamino)-butyric acid hydrochloride

Cat. No. B2481487
CAS RN: 1030280-69-3
M. Wt: 267.71
InChI Key: IFZOUTFEZZDSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-(Quinazolin-4-ylamino)-butyric acid hydrochloride and its derivatives often involves multi-step chemical reactions, including cyclization, amidation, and halogenation. For instance, one study describes the synthesis of 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives through ceric ammonium nitrate oxidation and chlorine displacement reactions, highlighting the compound's role in developing kinase inhibitors (Wissner et al., 2005).

Scientific Research Applications

Kinase Inhibition and Vascular Endothelial Growth Factor Receptor-2

A study by Wissner et al. (2005) found that derivatives of 2-(quinazolin-4-ylamino)-butyric acid hydrochloride, specifically 2-(quinazolin-4-ylamino)-[1,4]benzoquinone, act as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds inhibit VEGF-stimulated autophosphorylation in cells and display antitumor activity in vivo models (Wissner et al., 2005).

Antiviral Activity

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino) methylphosphonates via microwave irradiation. These compounds showed weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting their potential in antiviral applications (Luo et al., 2012).

Antitumor Activity

Research by Wang et al. (2012) synthesized various 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives and evaluated their antiproliferative activities on cancer cell lines. Some compounds, particularly those with a small hydrophobic alkyl group on the piperidine ring, showed potent antitumor activities, with significant in vivo antitumor activity observed in certain compounds (Wang et al., 2012).

Antimicrobial Activities

Myangar and Raval (2012) synthesized novel azetidinyl-3-quinazolin-4-one hybrids, which demonstrated promising antimicrobial activity against gram-positive and gram-negative bacteria. Some compounds also exhibited potent antitubercular activity (Myangar & Raval, 2012).

Other Biological Activities

  • Kelarev et al. (2004) synthesized a series of 2-substituted and 2,3-disubstituted quinazolin-4-ones containing sterically hindered phenol residues, which are significant for their potential pharmaceutical applications (Kelarev et al., 2004).
  • Okuda et al. (2011) developed N-(quinazolin-4-yl)amidine derivatives, which showed inhibitory activity against pentosidine formation, an advanced glycation end product, suggesting potential for treating age-related diseases (Okuda et al., 2011).

properties

IUPAC Name

2-(quinazolin-4-ylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZOUTFEZZDSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinazolin-4-ylamino)-butyric acid hydrochloride

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